Phytansäuremethylester

Übersicht

Beschreibung

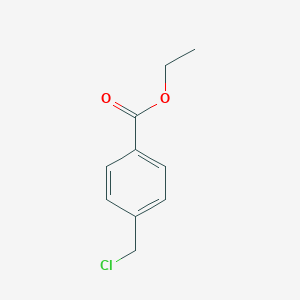

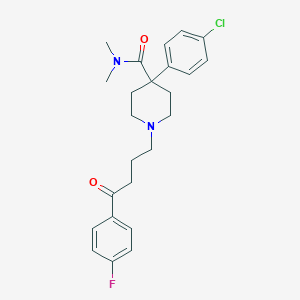

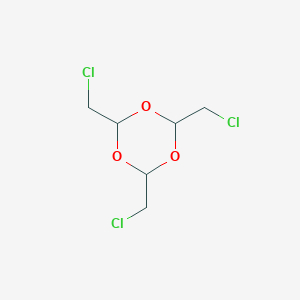

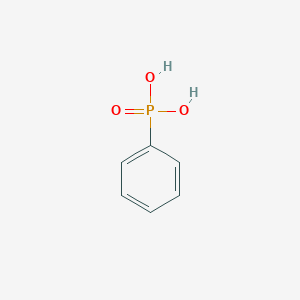

Phytanic acid methyl ester, also known as 3,7,11,15-tetramethylhexadecanoic acid methyl ester, is a long-chain fatty acid methyl ester. It is an esterified form of phytanic acid, which is a bioactive multi-branched fatty acid. Phytanic acid is mainly synthesized by ruminants from trans-phytol, a compound found esterified in chlorophyll, the principal green pigment of plants .

Wissenschaftliche Forschungsanwendungen

Phytansäuremethylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Standard in der Gaschromatographie und Kernresonanzspektroskopie (NMR) zur Analyse komplexer Gemische verwendet.

Biologie: Es wird wegen seiner Rolle in Stoffwechselwegen und seiner Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Es wird Forschung zu seinen potenziellen therapeutischen Wirkungen und seiner Rolle bei Stoffwechselstörungen betrieben.

Industrie: Es wird bei der Herstellung von Biokraftstoffen und als chemisches Zwischenprodukt bei der Synthese anderer Verbindungen verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus. Es ist an der Protonophor-Wirkung beteiligt, bei der die protonierte Form von Fettsäuren die Membran durchdringt, und die ADP/ATP-Translokase und andere integrale Membranproteine transportieren ihre anionische Form zurück. Dieser Mechanismus ist entscheidend, um seine biologischen Wirkungen und potenziellen therapeutischen Anwendungen zu verstehen .

Wirkmechanismus

Target of Action

Phytanic acid methyl ester, also known as Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester, Methyl phytanate, or Methyl 3,7,11,15-tetramethylhexadecanoate, is a long-chain fatty acid methyl ester . It is known to target Peroxisome Proliferator-Activated Receptor gamma (PPARγ), especially when it heterodimerizes with Retinoid X Receptor (RXR) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

It is known that the activation of pparγ is the main target for the antidiabetic effect of thiazolidinediones (tzds), especially when it heterodimerizes with rxr . This suggests that Phytanic acid methyl ester may have a similar mode of action.

Biochemical Pathways

Phytanic acid methyl ester is involved in several key metabolic pathways. It is known to disrupt calcium homeostasis, escalate oxidative stress, and de-energize mitochondria, which can damage the structural integrity of brain cells . It is also involved in the metabolic interplay between peroxisomes and other subcellular compartments, notably the mitochondria and endoplasmic reticulum .

Pharmacokinetics

It is generally believed that phytanic acid, the natural precursor of phytanic acid methyl ester, is transported throughout the body via the blood in its free as well as esterified form .

Result of Action

The result of Phytanic acid methyl ester’s action can lead to significant changes in cellular function. By disrupting calcium homeostasis, escalating oxidative stress, or de-energizing mitochondria, micromolar quantities of phytanic acid or Very Long Chain Fatty Acids (VLCFAs) can damage the structural integrity of brain cells .

Action Environment

The action of Phytanic acid methyl ester can be influenced by environmental factors. For instance, the concentration of phytanic acid in cow’s milk fat is under direct influence of the chlorophyll content of the cow’s feed . This suggests that dietary and environmental factors can influence the action, efficacy, and stability of Phytanic acid methyl ester.

Biochemische Analyse

Biochemical Properties

Phytanic acid methyl ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes and proteins, including those involved in the α-oxidation pathway. One of the key enzymes it interacts with is phytanoyl-CoA hydroxylase, which catalyzes the first step in the α-oxidation of phytanic acid. This interaction is crucial for the conversion of phytanic acid to pristanic acid, which can then undergo β-oxidation .

Cellular Effects

Phytanic acid methyl ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPAR-α) and retinoid X receptor (RXR), which are transcription factors involved in lipid metabolism and energy homeostasis. This activation can lead to changes in gene expression that promote fatty acid oxidation and reduce lipid accumulation in cells .

Molecular Mechanism

At the molecular level, phytanic acid methyl ester exerts its effects through binding interactions with specific biomolecules. It binds to PPAR-α and RXR, leading to the formation of heterodimers that regulate the transcription of target genes involved in lipid metabolism. Additionally, it can inhibit the activity of certain enzymes, such as acyl-CoA oxidase, which is involved in the β-oxidation of fatty acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phytanic acid methyl ester can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to phytanic acid methyl ester can result in changes in cellular function, including alterations in lipid metabolism and energy homeostasis .

Dosage Effects in Animal Models

The effects of phytanic acid methyl ester vary with different dosages in animal models. At low doses, it can promote fatty acid oxidation and improve lipid metabolism. At high doses, it can have toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where the beneficial effects are seen at lower doses, while adverse effects occur at higher doses .

Metabolic Pathways

Phytanic acid methyl ester is involved in several metabolic pathways, including the α-oxidation and β-oxidation of fatty acids. It interacts with enzymes such as phytanoyl-CoA hydroxylase and acyl-CoA oxidase, which are crucial for the metabolism of branched-chain fatty acids. These interactions can affect metabolic flux and alter the levels of metabolites involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, phytanic acid methyl ester is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and is distributed to various cellular compartments, including the mitochondria and peroxisomes, where it undergoes metabolic processing .

Subcellular Localization

Phytanic acid methyl ester is localized in specific subcellular compartments, including the peroxisomes and mitochondria. Its activity and function are influenced by its localization, as it undergoes α-oxidation in the peroxisomes and β-oxidation in the mitochondria. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments .

Vorbereitungsmethoden

Phytansäuremethylester kann aus trans-Phytol synthetisiert werden, das von Mikroorganismen aus Chlorophyll freigesetzt wird. Der Syntheseweg beinhaltet die Isolierung von trans-Phytol aus natürlichen Quellen wie frischem Gras, gefolgt von seiner Umwandlung in Phytansäure. Die Phytansäure wird dann verestert, um this compound zu bilden .

Industrielle Produktionsverfahren umfassen typischerweise die Verwendung der Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC), um trans-Phytol aus natürlichen Quellen zu isolieren. Das trans-Phytol wird dann in Phytansäure umgewandelt, die anschließend zu this compound verestert wird .

Analyse Chemischer Reaktionen

Phytansäuremethylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff zu der Verbindung, was oft zur Bildung von Carbonsäuren führt.

Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, was zur Bildung von Alkoholen führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, wie beispielsweise den Austausch der Estergruppe durch eine andere funktionelle Gruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen .

Vergleich Mit ähnlichen Verbindungen

Phytansäuremethylester kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Methylpalmitat: Ein weiterer langkettiger Fettsäuremethylester, jedoch mit einer geradkettigen Struktur.

Methylstearat: Ähnlich wie Methylpalmitat, aber mit einer längeren Kohlenstoffkette.

Methyloleat: Ein ungesättigter Fettsäuremethylester mit einer Doppelbindung in seiner Struktur.

This compound ist aufgrund seiner mehrfach verzweigten Struktur einzigartig, was ihn von geradkettigen oder ungesättigten Fettsäuremethylestern unterscheidet .

Eigenschaften

IUPAC Name |

methyl 3,7,11,15-tetramethylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWJUFPULQZGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340862 | |

| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-77-0 | |

| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phytanic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthesis methods for Methyl Phytanate, and are there any involving labeled precursors?

A1: Methyl Phytanate can be synthesized from Phytol through a two-step process. First, Phytol undergoes catalytic hydrogenation. Then, the resulting product is oxidized using chromium oxide, yielding Methyl Phytanate. This method has been successfully employed to produce Methyl Phytanate with a carbon-14 label (Methyl Phytanate-(14)C) using a labeled precursor. []

Q2: Besides the traditional GC/MS, are there alternative analytical techniques suitable for characterizing Methyl Phytanate?

A2: While Gas Chromatography-Mass Spectrometry (GC/MS) remains a standard technique for analyzing Methyl Phytanate, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy offers a complementary approach for structural characterization. This method provides detailed information about the hydrogen atoms within the molecule, offering insights into its structure and purity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.